molecular formula C21H19NO2 B8009282 N-Benzyl-2-methoxy-N-phenylbenzamide

N-Benzyl-2-methoxy-N-phenylbenzamide

Cat. No.: B8009282
M. Wt: 317.4 g/mol
InChI Key: AAQVKEUFERGCEO-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C21H19NO2 It is a member of the benzanilide family, characterized by the presence of a benzamide core structure substituted with benzyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methoxy-N-phenylbenzamide typically involves the reaction of 2-methoxybenzoic acid with benzylamine and phenyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as palladium (Pd) or ruthenium (Ru), under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzanilides .

Mechanism of Action

The mechanism of action of N-Benzyl-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-methoxy-N-phenylbenzamide is unique due to the presence of both benzyl and methoxy groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

N-benzyl-2-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-20-15-9-8-14-19(20)21(23)22(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVKEUFERGCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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